molecular formula C14H8BrNO2 B3047898 9-Bromo-10-nitroanthracene CAS No. 14789-48-1

9-Bromo-10-nitroanthracene

Cat. No.: B3047898
CAS No.: 14789-48-1
M. Wt: 302.12 g/mol
InChI Key: GPJVNZGKVVMVHA-UHFFFAOYSA-N
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Description

9-Bromo-10-nitroanthracene is an organic compound with the molecular formula C14H8BrNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both bromine and nitro functional groups

Preparation Methods

The synthesis of 9-Bromo-10-nitroanthracene typically involves the bromination and nitration of anthracene. One common method includes the bromination of anthracene to form 9-bromoanthracene, followed by nitration to introduce the nitro group at the 10-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

9-Bromo-10-nitroanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the bromine atom with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones and other oxidized derivatives.

Common reagents used in these reactions include bromine, nitric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Bromo-10-nitroanthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9-Bromo-10-nitroanthracene exerts its effects is primarily through its interactions with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various molecular pathways, including those involved in electron transfer and radical formation .

Comparison with Similar Compounds

9-Bromo-10-nitroanthracene can be compared with other 9,10-disubstituted anthracenes, such as 9,10-dibromoanthracene and 9,10-dinitroanthracene. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and applications. For example, 9,10-dibromoanthracene is notable for its use in scanning tunneling microscopy studies, while 9,10-dinitroanthracene is studied for its polarographic behavior .

Properties

IUPAC Name

9-bromo-10-nitroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-13-9-5-1-3-7-11(9)14(16(17)18)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJVNZGKVVMVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515494
Record name 9-Bromo-10-nitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14789-48-1
Record name 9-Bromo-10-nitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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